molecular formula C16H20BrN B095529 N-Benzyl-N,N-dimethylphenylmethanaminium bromide CAS No. 16536-62-2

N-Benzyl-N,N-dimethylphenylmethanaminium bromide

Cat. No. B095529
CAS RN: 16536-62-2
M. Wt: 306.24 g/mol
InChI Key: IMKFYSIHWZULRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N,N-dimethylphenylmethanaminium bromide, also known as benzethonium chloride, is a synthetic quaternary ammonium salt that has been widely used as a disinfectant, preservative, and antimicrobial agent in various industries. It is a white crystalline powder that is soluble in water and ethanol. The chemical formula of benzethonium chloride is C27H42BrClN2.

Mechanism Of Action

The mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride involves the disruption of the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular contents, leading to cell death. Benzethonium chloride also inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.

Biochemical And Physiological Effects

Benzethonium chloride has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It is excreted mainly in the urine. Benzethonium chloride has been reported to cause skin irritation and allergic reactions in some individuals.

Advantages And Limitations For Lab Experiments

Benzethonium chloride has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other disinfectants and preservatives. However, N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride has some limitations. It is not effective against all microorganisms and may require higher concentrations to achieve the desired effect. It may also interfere with some biochemical assays and should be used with caution in such experiments.

Future Directions

There are several areas of future research for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. One area of interest is the development of new formulations and delivery systems for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride against different microorganisms. This can help to identify new targets for antimicrobial therapy. Finally, there is a need for more studies to evaluate the safety and efficacy of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride in various applications, including in the food industry and healthcare settings.

Synthesis Methods

Benzethonium chloride can be synthesized by the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. The overall reaction can be represented as follows:
C6H5CH2Cl + (CH3)2NH + NaOH → C6H5CH2N(CH3)2 + NaCl + H2O
C6H5CH2N(CH3)2 + HBr → C6H5CH2N(CH3)2Br

Scientific Research Applications

Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used as a disinfectant in hospitals, laboratories, and other healthcare facilities. Benzethonium chloride has also been used in the food industry as a preservative to prevent the growth of bacteria and fungi.

properties

CAS RN

16536-62-2

Product Name

N-Benzyl-N,N-dimethylphenylmethanaminium bromide

Molecular Formula

C16H20BrN

Molecular Weight

306.24 g/mol

IUPAC Name

dibenzyl(dimethyl)azanium;bromide

InChI

InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1

InChI Key

IMKFYSIHWZULRD-UHFFFAOYSA-M

SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

Canonical SMILES

C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-]

synonyms

DIBENZYLDIMETHYLAMMONIUM BROMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.